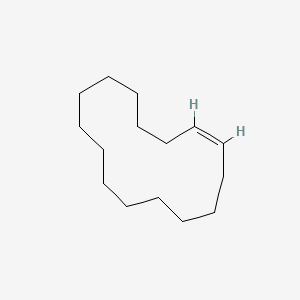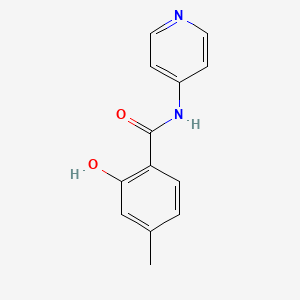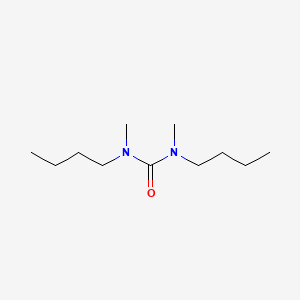
N,N'-Dibutyl-N,N'-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibutyl-N,N’-dimethylurea is an organic compound with the molecular formula C₁₁H₂₄N₂O It is a derivative of urea, characterized by the presence of two butyl groups and two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dibutyl-N,N’-dimethylurea can be synthesized through the reaction of dimethylamine with dibutylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired urea derivative. The reaction is carried out under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-Dibutyl-N,N’-dimethylurea involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dibutyl-N,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dibutylurea, while reduction can produce N,N’-dibutyl-N-methylamine.
Scientific Research Applications
N,N’-Dibutyl-N,N’-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Dibutyl-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylurea: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N’-Diethyl-N,N’-dimethylurea: Similar structure but with ethyl groups instead of butyl groups.
N,N’-Dibutylurea: Lacks the methyl groups present in N,N’-Dibutyl-N,N’-dimethylurea.
Uniqueness
N,N’-Dibutyl-N,N’-dimethylurea is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
54699-25-1 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,3-dibutyl-1,3-dimethylurea |
InChI |
InChI=1S/C11H24N2O/c1-5-7-9-12(3)11(14)13(4)10-8-6-2/h5-10H2,1-4H3 |
InChI Key |
UKFZKKOBPZBXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)N(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


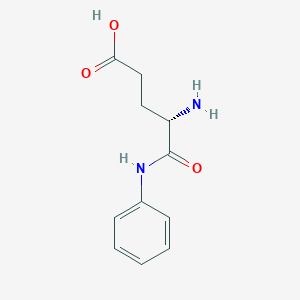
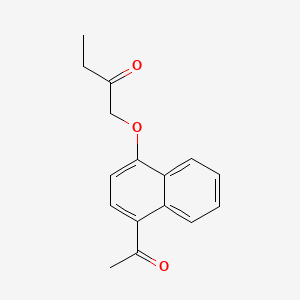

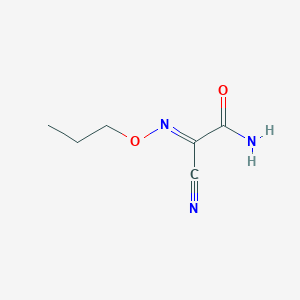
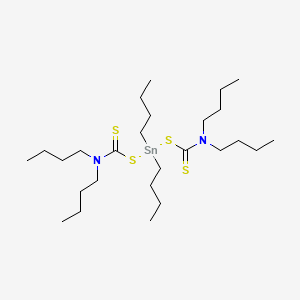
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
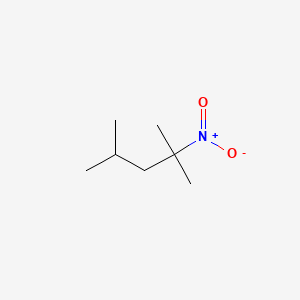
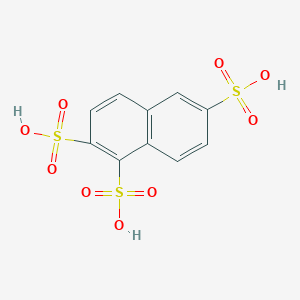
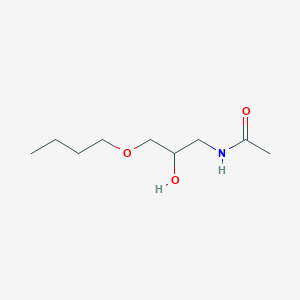
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)

